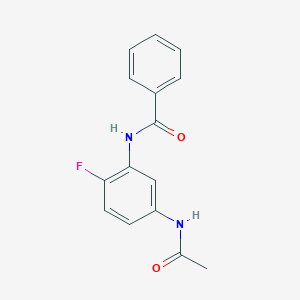![molecular formula C17H15FN2O2 B7476213 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide, also known as TAK-659, is a small molecule that belongs to the class of protein kinase inhibitors. It was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TEC kinase, which are involved in the activation of B cells, T cells, and mast cells. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition can lead to the suppression of T-cell activation and cytokine production. TEC kinase is involved in mast cell activation, and its inhibition can lead to the suppression of mast cell degranulation and cytokine production.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B cells and T cells, as well as the degranulation and cytokine production of mast cells. It has also been shown to inhibit the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).
実験室実験の利点と制限
One of the advantages of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its specificity towards BTK, ITK, and TEC kinase, which makes it a potentially safer and more effective therapeutic agent compared to other protein kinase inhibitors. However, one of the limitations of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its poor solubility and bioavailability, which may limit its clinical application.
将来の方向性
There are several future directions for the research and development of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another potential direction is the evaluation of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with 2-aminoindole, followed by the addition of N,N-dimethylacetamide and sodium hydride. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide.
科学的研究の応用
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are involved in various cellular signaling pathways.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-6-3-5-13(10-14)17(22)19-11-16(21)20-9-8-12-4-1-2-7-15(12)20/h1-7,10H,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVILMESFHFBHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
